molecular formula Cu(CH3COO)2<br>C4H6CuO4 B147589 Copper(II)acetate CAS No. 142-71-2

Copper(II)acetate

Cat. No. B147589
CAS RN: 142-71-2
M. Wt: 123.6 g/mol
InChI Key: OPQARKPSCNTWTJ-UHFFFAOYSA-L
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Patent
US07767721B2

Procedure details

40 ml of purified water and 30 ml of ethanol were added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2.4 ml of 64 wt % hydrazine hydrate while stirring at room temperature of 25° C. so as to give a molar ratio of hydrazine to copper acetate of 1.1, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 10 nm and 190 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 40 nm.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]([O-:5])(=[O:4])[CH3:3].[Cu+2:6].[C:7]([O-:10])(=[O:9])[CH3:8].O.[NH2:12][NH2:13]>C(O)C>[NH2:12][NH2:13].[C:2]([O-:5])(=[O:4])[CH3:3].[Cu+2:6].[C:7]([O-:10])(=[O:9])[CH3:8] |f:1.2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring at room temperature of 25° C. so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NN
Name
Type
product
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.